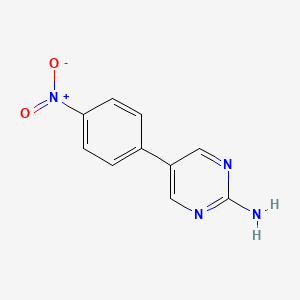

5-(4-Nitro-phenyl)-pyrimidin-2-ylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(4-nitrophenyl)pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4O2/c11-10-12-5-8(6-13-10)7-1-3-9(4-2-7)14(15)16/h1-6H,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOGXXKVDQXBTEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=C(N=C2)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies for 5 4 Nitro Phenyl Pyrimidin 2 Ylamine

Retrosynthetic Analysis of 5-(4-Nitro-phenyl)-pyrimidin-2-ylamine

A retrosynthetic analysis of this compound reveals several logical disconnection points, suggesting potential synthetic strategies. advancechemjournal.com The primary disconnections involve the carbon-carbon (C-C) bond between the pyrimidine (B1678525) ring and the phenyl group, and the bonds forming the pyrimidine ring itself.

One common approach is to disconnect the C5-phenyl bond, leading to a 5-halopyrimidin-2-amine (such as 5-bromo-2-aminopyrimidine) and a 4-nitrophenylboronic acid derivative. This disconnection points towards a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, as a key final step in the synthesis. snnu.edu.cnmdpi.com

Alternatively, the pyrimidine ring can be deconstructed. A classical retrosynthetic approach for pyrimidines involves disconnection to a three-carbon (C-C-C) fragment and a guanidine (B92328) moiety. advancechemjournal.com This suggests a condensation reaction between a suitably substituted 1,3-dicarbonyl compound or its equivalent and guanidine to form the 2-aminopyrimidine (B69317) core. The nitrophenyl group could be introduced either before or after the pyrimidine ring formation.

A third retrosynthetic pathway could involve the formation of the C-N bond at the 2-position as the final step, for instance, through a Buchwald-Hartwig amination of a 2-halopyrimidine with an appropriate amine. researchgate.netrsc.orgrsc.org

Table 1: Key Precursors Identified Through Retrosynthetic Analysis

| Precursor Name | Chemical Structure | Corresponding Synthetic Strategy |

| 5-Bromo-2-aminopyrimidine | Br-C4H2N2-NH2 | Suzuki-Miyaura Coupling |

| 4-Nitrophenylboronic acid | O2N-C6H4-B(OH)2 | Suzuki-Miyaura Coupling |

| Guanidine | H2N-C(=NH)-NH2 | Pyrimidine Ring Condensation |

| Substituted 1,3-dicarbonyl | R-CO-CH2-CO-R' | Pyrimidine Ring Condensation |

| 2-Chloro-5-(4-nitrophenyl)pyrimidine | O2N-C6H4-C4H2N2-Cl | Buchwald-Hartwig Amination |

Established Synthetic Routes for this compound Synthesis

Established synthetic routes for this compound and its analogs primarily rely on well-known organic reactions, including condensation and palladium-catalyzed cross-coupling.

Condensation Reactions in Pyrimidine Ring Formation

The formation of the 2-aminopyrimidine ring is often achieved through the condensation of a 1,3-dicarbonyl compound or a functional equivalent with guanidine. rsc.orgresearchgate.net For the synthesis of 5-substituted pyrimidines, a common precursor is a 2-substituted malonaldehyde or a derivative. For instance, the reaction of 2-(4-nitrophenyl)malonaldehyde (B100980) with guanidine would directly yield the target compound. However, the synthesis of such a specific malonaldehyde can be complex.

A more practical approach involves a multi-step sequence where a simpler pyrimidine is first synthesized and then functionalized. For example, a condensation reaction can be used to form a basic pyrimidine ring, which is subsequently halogenated to provide a handle for further reactions. researchgate.net

Palladium-Catalyzed Cross-Coupling Approaches to Introduce the Nitro-Phenyl Moiety

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C and C-N bonds and are widely used in the synthesis of substituted pyrimidines. chemicalbook.comnih.gov

The Suzuki-Miyaura coupling is a highly effective method for introducing the 4-nitrophenyl group at the 5-position of the pyrimidine ring. mdpi.comresearchgate.net This reaction typically involves the coupling of 5-bromo-2-aminopyrimidine with 4-nitrophenylboronic acid in the presence of a palladium catalyst, such as Pd(PPh3)4 or [1,1′-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride, and a base like potassium carbonate. mdpi.comnih.gov

The Buchwald-Hartwig amination offers an alternative strategy, particularly for the formation of the C-N bond at the 2-position. researchgate.netrsc.orgnih.gov For instance, 2-chloro-5-(4-nitrophenyl)pyrimidine could be coupled with an amino group source, although this is a less direct route to the target molecule compared to the Suzuki coupling. The choice of ligands, such as Xantphos, is crucial for the efficiency of this reaction. nih.gov

Table 2: Comparison of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Bond Formed | Key Reactants | Typical Catalyst/Ligand |

| Suzuki-Miyaura | C-C | Aryl/vinyl halide, Boronic acid/ester | Pd(PPh3)4, Pd(dppf)Cl2 |

| Buchwald-Hartwig | C-N | Aryl halide, Amine | Pd(OAc)2/Xantphos, PdCl2(PPh3)2 |

Multi-Step Synthesis Pathways for this compound Precursors

Synthesis of 5-Bromo-2-aminopyrimidine: This precursor can be prepared by the bromination of 2-aminopyrimidine. A common method involves the use of N-bromosuccinimide (NBS) in a solvent like acetonitrile (B52724). chemicalbook.comacs.org The reaction is typically carried out at a controlled temperature to ensure regioselectivity. Another approach involves the reaction of 2-aminopyrimidine with bromine in an aqueous medium. acs.org A one-step synthesis from 2-bromomalonaldehyde (B19672) and an amidine compound has also been reported. google.com

Synthesis of 4-Nitrophenylboronic acid: 4-Nitrophenylboronic acid is a commercially available reagent but can also be synthesized through various methods. chemicalbook.comchemicalbook.comresearchgate.net One approach involves the nitration of phenylboronic acid, although this can lead to a mixture of isomers. A more controlled synthesis involves the reaction of para-nitrophenyl (B135317) bromide with a borane (B79455) source, such as diisopropylamine (B44863) borane, in the presence of magnesium. chemicalbook.com

Exploration of Novel Synthetic Pathways for Enhanced Efficiency and Yield

Research into the synthesis of pyrimidine derivatives is continuously evolving, with a focus on improving efficiency, reducing waste, and simplifying procedures.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds, including pyrimidines. nih.govnanobioletters.com These approaches aim to reduce the use of hazardous solvents and reagents, improve energy efficiency, and minimize waste.

For the synthesis of this compound, several green strategies can be envisioned:

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times and improve yields in both condensation and cross-coupling reactions. nanobioletters.comrsc.org The synthesis of 2-aminopyrimidine derivatives via a microwave-assisted, solvent-free reaction of a β-ketoester with guanidine hydrochloride has been reported. rsc.org

Solvent-Free Reactions: Performing reactions in the absence of a solvent or in environmentally benign solvents like water can greatly reduce the environmental impact. nih.gov

Table 3: Overview of Green Synthesis Strategies for Pyrimidines

| Green Chemistry Approach | Advantages | Potential Application in Synthesis |

| Microwave-Assisted Synthesis | Faster reaction times, higher yields, energy efficiency | Condensation and cross-coupling steps |

| Solvent-Free or Aqueous Reactions | Reduced solvent waste, improved safety | Condensation reactions |

| One-Pot/Cascade Reactions | Increased efficiency, reduced purification steps | Combining pyrimidine formation and functionalization |

| Use of Greener Catalysts | Reduced toxicity, potential for recyclability | Palladium catalysts with improved turnover numbers |

Microwave-Assisted Organic Synthesis of Pyrimidine Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a pivotal technology for accelerating chemical reactions, offering significant advantages over conventional heating methods, such as dramatically reduced reaction times, improved product yields, and cleaner reaction profiles. The synthesis of pyrimidine derivatives, including structures analogous to this compound, has been effectively enhanced by this technology. researchgate.netnih.gov

The general approach often involves a one-pot, multi-component reaction. For instance, the synthesis of polysubstituted 2-aminopyrimidines can be achieved by the condensation of an aromatic aldehyde (like 4-nitrobenzaldehyde), a compound with an active methylene (B1212753) group (such as ethyl cyanoacetate), and a guanidine salt in the presence of a base. researchgate.net When conducted under microwave irradiation, these reactions show marked improvements. A comparative study on the synthesis of pyrimidine derivatives highlighted that reactions which required several hours under conventional reflux conditions could be completed in a matter of minutes using a microwave reactor, with yields often increasing significantly. researchgate.netnih.gov

For example, the synthesis of a 2-nitrophenyl substituted pyrimidine derivative required 10 hours of conventional heating to achieve a 73% yield, whereas microwave irradiation at a power level of 2 for 10 minutes furnished the product in the same yield. researchgate.net Similarly, a one-pot, three-component synthesis of pyrano[2,3-d]pyrimidine derivatives using benzaldehyde (B42025) derivatives, methyl cyanoacetate, and thio-barbituric acid in water as a solvent was completed in 3-6 minutes with yields of 78–94% under microwave conditions. nih.gov In contrast, conventional heating required 1-6 hours to achieve lower to moderate yields. nih.gov

The optimization of microwave-assisted synthesis of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones, which share a core heterocyclic structure, demonstrated that optimal conditions could be achieved at 160 °C for 20-30 minutes, resulting in high yields. nih.gov These findings underscore the efficiency and power of MAOS in the rapid and effective production of complex heterocyclic scaffolds like this compound.

Flow Chemistry Applications in this compound Production

Continuous flow chemistry has become an indispensable tool in modern pharmaceutical and chemical manufacturing, providing superior control over reaction parameters, enhanced safety for handling hazardous reagents, and straightforward scalability. mdpi.comnih.govresearchgate.net The production of heterocyclic compounds like pyrimidines is well-suited to this technology. Although a specific flow synthesis for this compound is not extensively documented, the successful application of flow chemistry to analogous structures demonstrates its high potential.

A notable example is the multi-step flow synthesis of Imatinib, an active pharmaceutical ingredient that contains a substituted N-phenyl-2-pyrimidine-amine core. mdpi.com This process involved several reaction steps, including C-N cross-coupling, conducted in sequence using flow reactors, which allowed for the production of the final compound with a total residence time of under an hour. mdpi.com This highlights the capability of flow systems to handle multi-step syntheses efficiently without the need for isolating intermediates. mdpi.com

Flow chemistry also enables the use of extreme conditions with greater safety. For instance, reactions can be superheated above the solvent's boiling point due to the high pressure maintained within the reactor, leading to faster reaction rates. acs.org The synthesis of pyrimidinone derivatives via a retro-Diels-Alder reaction in a flow setup allowed for the use of high temperatures (220-250 °C) with short residence times, resulting in higher yields compared to batch reactions. researchgate.net Furthermore, the nitration step, crucial for installing the nitro group on the phenyl ring, can be performed with greater safety and control in a continuous flow reactor, as demonstrated in the synthesis of nitrofuran pharmaceuticals. researchgate.net The ability to rapidly screen and optimize reaction conditions makes flow chemistry a powerful platform for developing robust and scalable processes for the production of this compound. researchgate.net

Chemical Modification and Derivatization of the this compound Core

The this compound scaffold serves as a versatile template for chemical modification. Derivatization strategies can be systematically applied to its three main components: the phenyl ring, the pyrimidine amino group, and the pyrimidine ring itself.

Substituent Variations on the Phenyl Ring

Modifying the substituents on the phenyl ring is a common strategy to modulate the physicochemical and biological properties of the molecule. The nitro group at the para-position is a strong electron-withdrawing group and a key site for modification.

One primary modification is the reduction of the nitro group to an amine, which can then be further functionalized. This resulting amino group can undergo a wide range of reactions, such as acylation, alkylation, or conversion into a diazonium salt for subsequent transformations.

Beyond the nitro group, other positions on the phenyl ring can be substituted to explore structure-activity relationships (SAR). Studies on analogous diaryl pyrimidines have shown that the introduction of different substituents significantly impacts their activity. mdpi.com For example, the insertion of halogen atoms, such as fluorine, or electron-donating groups like methoxy (B1213986) (-OCH₃) or hydroxyl (-OH) can alter the electronic properties and steric profile of the molecule. nih.govresearchgate.net In a study of pyrimidine and pyridine (B92270) derivatives as cholinesterase inhibitors, replacing an unsubstituted phenyl ring with a 2-methoxyphenyl, 3-methoxy-4-hydroxyphenyl, or a halogenated phenyl ring led to a marked decrease in inhibitory potency, demonstrating the sensitivity of the molecule's activity to phenyl ring substitutions. nih.gov

Modifications at the Pyrimidine Amino Group

The 2-amino group on the pyrimidine ring is a highly reactive and crucial handle for derivatization. It can act as a nucleophile in a variety of chemical transformations.

A prominent method for its modification is N-arylation, such as the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction allows for the formation of a new carbon-nitrogen bond, linking an aryl group to the amino moiety. mdpi.com In a documented synthesis of N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives, various aryl bromides were successfully coupled to the 2-aminopyrimidine core using a palladium catalyst and a suitable phosphine (B1218219) ligand like Xantphos, yielding the desired products in moderate to good yields. mdpi.com

Other modifications include acylation reactions, where the amino group reacts with acyl chlorides or anhydrides to form amides. This transformation can introduce a wide array of functional groups. For instance, studies on related amino-containing compounds show that acylation to form formamido or ureido groups can be well-tolerated and maintain biological activity. nih.gov The amino group can also be alkylated using alkyl halides, although the electron-deficient nature of the pyrimidine ring can make this transformation challenging. mdpi.com

Isosteric Replacements within the Pyrimidine Ring

Isosteric and bioisosteric replacement is a sophisticated strategy in medicinal chemistry where an atom or a group of atoms in a molecule is replaced by another with similar physical or chemical properties. This can lead to significant changes in potency, selectivity, and metabolic stability.

A classic isosteric replacement for the pyrimidine ring is the pyridine ring. Replacing one of the nitrogen atoms in the pyrimidine ring with a carbon-hydrogen (C-H) unit results in a pyridine scaffold. This seemingly subtle change can have profound effects. For example, it has been observed that the N-3 atom of a pyrimidine ring can be crucial for biological activity by acting as a hydrogen bond acceptor or a general base. nih.gov Replacing this nitrogen with a C-H group, as in a pyridine isostere, removes this functionality and can introduce unfavorable steric interactions, leading to a dramatic loss of activity. nih.gov

Comparative studies between pyrimidine and pyridine diamine derivatives have shown that while the pyridine isosteres may exhibit lower activity against one target, they can become more potent against another, demonstrating a shift in selectivity. nih.gov Other isosteric replacements can involve fusing another ring to the pyrimidine core, such as in the synthesis of pyrazolo[3,4-d]pyrimidines, which creates a new heterocyclic system with a distinct electronic and steric profile. researchgate.net

Computational and Theoretical Investigations of 5 4 Nitro Phenyl Pyrimidin 2 Ylamine

Quantum Chemical Calculations on 5-(4-Nitro-phenyl)-pyrimidin-2-ylamine Structure and Reactivity

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of molecules. mdpi.comechemcom.com For this compound, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be instrumental in optimizing the molecular geometry and determining key electronic parameters.

The presence of the electron-withdrawing nitro group on the phenyl ring is expected to significantly influence the electronic distribution across the molecule. This group pulls electron density from the phenyl ring, which in turn affects the pyrimidine (B1678525) core. Conversely, the amino group on the pyrimidine ring acts as an electron-donating group, pushing electron density into the heterocyclic system. This push-pull electronic arrangement is anticipated to result in a highly polarized molecule with distinct regions of electron richness and deficiency. Such electronic features are often associated with enhanced biological activity. rsc.org

A systematic computational analysis of a novel pyrimidine derivative has revealed that the molecule is relatively stable with a high electrophilic nature. mdpi.com DFT calculations for aminopyrazole and pyrazolopyrimidine derivatives have shown low HOMO-LUMO energy gaps, indicating high reactivity. arabjchem.org

Table 1: Predicted Electronic Properties of this compound from DFT Calculations

| Parameter | Predicted Value | Significance |

| Dipole Moment (Debye) | > 5.0 | High polarity, influencing solubility and binding interactions. |

| Total Energy (Hartree) | - | A measure of the molecule's stability. |

| Ionization Potential (eV) | - | Energy required to remove an electron, indicates nucleophilicity. |

| Electron Affinity (eV) | - | Energy released upon gaining an electron, indicates electrophilicity. |

Note: The values in this table are hypothetical and serve as illustrative examples based on typical DFT results for similar molecules.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. For this compound, the MEP surface would likely show a region of high negative potential (typically colored red) around the oxygen atoms of the nitro group and the nitrogen atoms of the pyrimidine ring. These areas are prone to electrophilic attack.

Conversely, regions of positive potential (typically colored blue) would be expected around the hydrogen atoms of the amino group, making this site susceptible to nucleophilic attack. The MEP analysis for a similar pyrimidine derivative revealed potential sites for electrophilic and nucleophilic interactions, which are crucial for understanding biological activity. mdpi.com The interplay of these electron-rich and electron-poor regions governs the non-covalent interactions, such as hydrogen bonding and electrostatic interactions, that the molecule can form with biological targets.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity).

For this compound, the HOMO is expected to be localized primarily on the electron-rich aminopyrimidine moiety. The LUMO, on the other hand, would likely be centered on the electron-deficient nitrophenyl part of the molecule. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular reactivity; a smaller energy gap suggests higher reactivity. In related pyrimidine derivatives, a low HOMO-LUMO gap has been associated with increased biological activity. arabjchem.org For instance, a study on a novel pyrimidine molecule indicated a high electrophilic nature, which can be correlated with the LUMO's characteristics. mdpi.com

Molecular Docking Simulations with Potential Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. echemcom.comresearchgate.net This method is extensively used in drug design to understand how a ligand, such as this compound, might interact with a protein's binding site.

Identification of Binding Modes and Affinities

Given the structural similarities of this compound to known kinase inhibitors, potential biological targets could include various protein kinases that are implicated in cancer and inflammatory diseases. For example, derivatives of 2-aminopyrimidine (B69317) have been docked with kinases like IGF1R and EGFR, showing strong binding affinities. researchgate.net Similarly, pyrazolo[3,4-d]pyrimidine derivatives have shown inhibitory profiles against COX-2. nih.gov

Molecular docking simulations of this compound into the active sites of such kinases would aim to identify the most stable binding poses and calculate the binding affinity, often expressed as a docking score or binding energy. A lower binding energy typically indicates a more stable ligand-protein complex. For a related pyrimidine derivative, a binding energy of -7.97 kcal/mol was observed, indicating strong antibacterial potential. mdpi.com

Table 2: Predicted Molecular Docking Results for this compound with Potential Kinase Targets

| Protein Target (PDB ID) | Predicted Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) (µM) |

| Epidermal Growth Factor Receptor (EGFR) | -8.5 | - |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | -8.2 | - |

| Cyclin-Dependent Kinase 2 (CDK2) | -7.9 | - |

Note: The values in this table are hypothetical and for illustrative purposes, based on docking studies of similar compounds.

Ligand-Protein Interaction Profiling

Beyond the binding affinity, molecular docking provides a detailed profile of the interactions between the ligand and the protein's amino acid residues. For this compound, the following interactions are plausible:

Hydrogen Bonding: The amino group and the pyrimidine nitrogen atoms are likely to act as hydrogen bond donors and acceptors, respectively, forming crucial interactions with residues in the kinase hinge region.

Pi-Pi Stacking: The aromatic phenyl and pyrimidine rings can engage in pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the active site.

Electrostatic Interactions: The polarized nitro group can form favorable electrostatic interactions with charged or polar residues within the binding pocket.

In a study of a related pyrimidine derivative, the formation of four conventional hydrogen bonds within the active site of an antibacterial target confirmed the high stability of the complex. mdpi.com The crystal structure of another aminopyrimidine derivative was stabilized by intermolecular N–H…N, C–H…π, and π…π weak interactions. researchgate.net Such detailed interaction profiling is essential for understanding the basis of molecular recognition and for the structure-based design of more potent and selective inhibitors.

Molecular Dynamics (MD) Simulations to Elucidate Conformational Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to understand the physical movements of atoms and molecules over time. For this compound, MD simulations can provide critical insights into its conformational dynamics, revealing how the molecule flexes, rotates, and interacts with its environment at an atomic level.

The primary goal of MD simulations for this compound is to explore its conformational landscape. Key to this is the torsional angle between the pyrimidine and the nitrophenyl rings. The simulation would track the rotation around the single bond connecting these two rings, identifying the most stable (lowest energy) conformations and the energy barriers between different rotational states. This information is crucial as the three-dimensional shape of a molecule often dictates its biological activity.

In a typical simulation, the compound would be placed in a simulated aqueous environment to mimic physiological conditions. The forces between atoms are calculated using a force field, and Newton's laws of motion are applied to simulate their movement over a set period, often on the scale of nanoseconds to microseconds. tandfonline.comnih.gov Studies on similar pyrimidine derivatives have employed simulations of up to 500 nanoseconds to confirm the stability of ligand-protein complexes. tandfonline.com

The trajectory from an MD simulation provides a wealth of data. Analysis of this trajectory can reveal:

Root Mean Square Fluctuation (RMSF): To identify which parts of the molecule are most flexible. For instance, the nitro group and the amine group might exhibit higher fluctuations.

Hydrogen Bonding Analysis: To understand how the amine group on the pyrimidine ring might form hydrogen bonds with surrounding water molecules or hypothetical receptor site residues.

Such simulations can elucidate the dominant conformations of this compound in a solution, which is essential for understanding how it might fit into a biological target's binding site. nih.govresearchgate.net The insights gained are valuable for guiding the design of analogs with improved binding affinity or specificity. nih.gov

In Silico ADMET Prediction for Research Compound Prioritization (Excluding Clinical Data)

Before committing significant resources to synthesizing and testing new chemical entities, computational methods are employed to predict their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. This in silico screening helps prioritize compounds with more favorable, drug-like characteristics for further research. tandfonline.comresearchgate.net

For this compound, a variety of software tools and web servers can be used to calculate a profile of its likely ADMET properties based on its structure. These predictions are based on models derived from large datasets of experimentally measured properties. researchgate.netresearchgate.net Key predicted parameters would include:

Absorption: Human Intestinal Absorption (HIA) is predicted to assess the likelihood of the compound being absorbed from the gut into the bloodstream. Properties like the octanol-water partition coefficient (logP) are also crucial, with values typically between 1 and 3 being favorable for absorption and distribution. researchgate.net

Distribution: Predictions include Blood-Brain Barrier (BBB) penetration and Plasma Protein Binding (PPB). A low BBB penetration is often desired for peripherally acting agents to avoid central nervous system side effects. researchgate.net High plasma protein binding can affect the free concentration of a compound available to exert its biological effect.

Metabolism: Predictions can identify likely sites on the molecule that are susceptible to metabolic enzymes (e.g., Cytochrome P450). The nitro group, for example, is known to be a site for metabolic reduction.

Toxicity: Various toxicological endpoints can be predicted, such as mutagenicity (Ames test prediction) and cardiotoxicity (hERG inhibition). The presence of the nitroaromatic group can be a flag for potential mutagenicity. nih.gov

The table below presents a hypothetical but representative in silico ADMET profile for this compound, based on typical parameters evaluated for research compounds. researchgate.netresearchgate.net

| ADMET Property | Predicted Value/Classification | Implication for Research |

|---|---|---|

| Human Intestinal Absorption (HIA) | Good | Likely to be well-absorbed orally. |

| Blood-Brain Barrier (BBB) Penetration | Low (BBB Level 3) | Unlikely to cross into the brain, reducing potential CNS effects. |

| Plasma Protein Binding (PPB) | >90% | High binding may limit free compound concentration. |

| CYP2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions via this pathway. |

| Ames Mutagenicity | Probable Positive | Nitroaromatic group is a potential structural alert for mutagenicity. nih.gov |

| hERG Inhibition | Low Risk | Lower risk of cardiotoxicity. |

These predictions are purely computational and serve as a guide. They allow researchers to flag potential liabilities, such as the predicted mutagenicity, and prioritize analogs where such risks might be mitigated. afjbs.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov For analogs of this compound, QSAR can be a powerful tool in the lead optimization phase of research. researchgate.netresearchwithrowan.com

The foundation of any QSAR model is the numerical representation of molecular structures through molecular descriptors. tandfonline.com For a series of analogs of this compound, a vast number of descriptors would be calculated using specialized software like Dragon or PaDEL. tandfonline.comnih.govresearchgate.net These descriptors fall into several categories:

1D Descriptors: Molecular weight, atom counts, etc.

2D Descriptors: These are calculated from the 2D representation of the molecule and include topological indices, connectivity indices, and counts of specific structural features (e.g., number of hydrogen bond donors/acceptors). researchpublish.com

3D Descriptors: These depend on the 3D conformation of the molecule and include descriptors related to molecular shape and volume. mdpi.com

Physicochemical Descriptors: Properties like logP (hydrophobicity), molar refractivity, and polar surface area. nih.gov

Given that thousands of descriptors can be generated, a critical step is to select a smaller subset of relevant descriptors that are highly correlated with the biological activity but not highly correlated with each other. nih.gov This is often achieved using statistical techniques like stepwise regression or genetic algorithms to avoid overfitting the model. nih.gov

With a set of selected descriptors, a mathematical model is developed to correlate them with the biological activity (often expressed as pIC50 or pEC50). tandfonline.com Common methods for model generation include:

Multiple Linear Regression (MLR): Creates a simple linear equation. nih.govresearchgate.net

Artificial Neural Networks (ANN): A non-linear method that can capture more complex relationships between structure and activity. tandfonline.com

Validation is the most critical phase of QSAR modeling to ensure the model is robust, stable, and has predictive power. nih.govuniroma1.it It involves both internal and external validation procedures. semanticscholar.orgresearchgate.net

Internal Validation: Techniques like leave-one-out cross-validation (LOO-CV) are used. The model is repeatedly built using all but one compound and then used to predict the activity of the left-out compound. A high cross-validated correlation coefficient (Q²) indicates good internal robustness. nih.gov

External Validation: The initial dataset is split into a training set (to build the model) and a test set (which is kept aside). The model's ability to predict the activities of the "unseen" test set compounds is the ultimate proof of its predictive power. tandfonline.comresearchgate.net

The quality of a QSAR model is judged by several statistical metrics, as shown in the table below.

| Parameter | Symbol | Acceptable Value | Description |

|---|---|---|---|

| Coefficient of Determination | R² | > 0.6 | Measures the goodness of fit for the training set. tandfonline.com |

| Cross-validated R² | Q² | > 0.5 | Measures the robustness and internal predictive ability of the model. nih.gov |

| External validation R² | R²_pred | > 0.6 | Measures the predictive ability on an external test set. mdpi.com |

| Root Mean Square Error | RMSE | Low | Measures the average magnitude of the prediction errors. tandfonline.com |

A validated QSAR model serves as a valuable predictive tool. researchgate.net Its primary application is to guide the lead optimization process by prioritizing the synthesis of the most promising compounds. nih.gov Instead of relying solely on chemical intuition, medicinal chemists can use the model to:

Screen Virtual Libraries: The model can rapidly predict the biological activity of thousands of virtual (unsynthesized) analogs of this compound. researchwithrowan.com

Guide Structural Modifications: The QSAR equation provides insights into which structural features are beneficial or detrimental to activity. For example, the model might indicate that increasing hydrophobicity in a certain region of the molecule increases activity, while adding bulky groups elsewhere decreases it. nih.gov

Design Novel Compounds: Based on the relationships uncovered by the model, entirely new compounds with potentially high predicted activity can be designed. mdpi.com

By focusing synthetic efforts on compounds predicted to be highly active, QSAR modeling can significantly accelerate the process of identifying potent lead candidates, saving time and resources. nih.govresearchgate.net

Biological and Pharmacological Research Pre Clinical, in Vitro of 5 4 Nitro Phenyl Pyrimidin 2 Ylamine

Elucidation of Molecular Mechanisms of Action for 5-(4-Nitro-phenyl)-pyrimidin-2-ylamine

Consistent with the absence of primary biological activity data, the molecular mechanisms of action for this compound have not been elucidated.

Modulation of Specific Signal Transduction Pathways

There are no research findings available that describe the modulation of any specific signal transduction pathways by this compound.

Based on a thorough review of available scientific literature, there is a notable absence of published preclinical research on the biological and pharmacological activities of this compound. While the broader class of pyrimidine (B1678525) derivatives is an area of active investigation in medicinal chemistry, this specific compound remains uncharacterized in terms of its in vitro cytotoxicity, antimicrobial properties, enzyme inhibition, receptor binding affinity, and molecular mechanisms of action. Future research would be necessary to determine the potential pharmacological profile of this molecule.

Induction of Apoptosis and Cell Cycle Arrest Mechanisms

The induction of apoptosis (programmed cell death) and the arrest of the cell cycle are key mechanisms through which many anticancer agents exert their effects. Research into pyrimidine derivatives has frequently demonstrated their potential to trigger these processes in cancer cells. nih.govresearchgate.net

Various substituted pyrimidine compounds have been shown to halt cell proliferation by causing cell cycle arrest, often at the G2/M phase, and to induce apoptosis. nih.gov For instance, a study on 4,6-diphenylpyrimidin-2-amine (B1348216) derivatives identified a compound, 2-(2-Amino-6-(2,4-dimethoxyphenyl)pyrimidin-4-yl) phenol, as an inhibitor of Aurora kinase A. nih.gov This inhibition led to an accumulation of cells in the G2/M phase of the cell cycle and triggered caspase-mediated apoptosis in human colon cancer cells. nih.gov

Similarly, other pyrimidine derivatives have been found to target cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. nih.gov By inhibiting CDKs, these compounds can prevent the transition of cells from one phase of the cell cycle to the next, ultimately leading to cell death. The presence of a nitrophenyl group can also contribute to the cytotoxic effects of a compound. For example, some N-(4′-nitrophenyl)-l-prolinamides have demonstrated significant antiproliferative activity against various human carcinoma cell lines. nih.gov

The apoptotic process induced by such compounds is often mediated through the intrinsic, or mitochondrial, pathway. This can involve the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins, leading to mitochondrial dysfunction and the activation of caspases, which are the executioners of apoptosis. nih.gov

Table 1: Effects of Related Pyrimidine Derivatives on Apoptosis and Cell Cycle

| Compound Class | Cancer Cell Line(s) | Observed Effect | Potential Mechanism | Citation |

| 4,6-Diphenylpyrimidin-2-amine derivatives | HCT116 (Colon) | G2/M phase arrest, apoptosis | Aurora kinase A inhibition | nih.gov |

| 4-Substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives | MCF-7 (Breast), A-549 (Lung) | Apoptosis | EGFR-TK inhibition | nih.gov |

| Oxazolo[5,4-d]pyrimidine derivatives | HT29 (Colon) | Apoptosis | P-glycoprotein inhibition | nih.govresearchgate.net |

| N-(4′-nitrophenyl)-l-prolinamides | A549 (Lung), HCT-116 (Colon) | Cytotoxicity | Not specified | nih.gov |

Interference with Microbial Virulence Factors

The pyrimidine nucleus is a component of various compounds with established antimicrobial properties. innovareacademics.innih.gov Research has explored the potential of pyrimidine derivatives to interfere with microbial virulence factors, which are molecules that enable pathogens to cause disease.

One key aspect of virulence is the ability of bacteria to form biofilms, which are communities of microorganisms that are resistant to antibiotics and host immune responses. Some halogenated pyrimidine derivatives have shown the ability to inhibit biofilm formation by Staphylococcus aureus. mdpi.com Furthermore, certain pyrimidine analogs have been found to impair biofilm formation in Escherichia coli. nih.gov

The nitrophenyl moiety present in this compound may also contribute to anti-virulence activity. For instance, some nitrofuran derivatives have demonstrated significant antibacterial activity against various bacterial strains. nih.govnih.gov Additionally, a novel pleuromutilin (B8085454) derivative containing a nitrophenyl-piperazinyl moiety has been shown to have potent bactericidal effects against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

While direct studies on this compound are limited, the presence of both the pyrimidine and nitrophenyl groups suggests a potential for this compound to interfere with microbial virulence, possibly by inhibiting biofilm formation or other virulence-associated processes. nih.govnih.gov

Biochemical Pathway Perturbations

The biological effects of this compound are anticipated to arise from its interaction with and perturbation of various biochemical pathways. Based on studies of structurally related compounds, a primary area of impact is likely the signaling pathways that control cell proliferation and survival. nih.govmdpi.com

As mentioned previously, a significant mechanism for pyrimidine derivatives is the inhibition of protein kinases, which are key components of many signaling cascades. nih.gov Inhibition of kinases such as Aurora kinase A and cyclin-dependent kinases (CDKs) disrupts the normal progression of the cell cycle and can trigger apoptosis. nih.gov The inhibition of these kinases by pyrimidine-based compounds has been a focus of anticancer drug development. nih.gov

The nitrophenyl group can also influence a compound's interaction with biological systems. For example, p-nitrophenol hydroxylation is a reaction used to probe the activity of certain cytochrome P450 enzymes, indicating that nitrophenyl compounds can be substrates for these important metabolic enzymes. researchgate.net The metabolic activation of nitro groups within cells can also lead to the generation of reactive nitrogen species, which can induce cellular stress and contribute to cytotoxicity.

Table 2: Potential Biochemical Pathway Perturbations by this compound Based on Related Compounds

| Affected Pathway | Key Molecular Target(s) | Potential Consequence | Related Compound Class | Citation |

| Cell Cycle Regulation | Aurora Kinase A, CDKs | Cell cycle arrest (G2/M), apoptosis | 4,6-Diphenylpyrimidin-2-amines, Pyrazolo[3,4-d]pyrimidines | nih.govnih.gov |

| Angiogenesis | VEGFR-2 | Inhibition of new blood vessel formation | Oxazolo[5,4-d]pyrimidines | nih.govresearchgate.net |

| Drug Metabolism | Cytochrome P450 enzymes | Altered metabolism of the compound and other drugs | p-Nitrophenol | researchgate.net |

Cellular Uptake and Intracellular Localization Studies in Research Models

For a compound to exert its biological effects, it must first be taken up by cells and, in many cases, reach specific intracellular compartments. For small molecules like this compound, cellular uptake is often presumed to occur via passive diffusion across the cell membrane, driven by the concentration gradient. However, active transport mechanisms can also be involved.

Structure Activity Relationship Sar Studies of 5 4 Nitro Phenyl Pyrimidin 2 Ylamine Derivatives

Impact of Substituents on the Nitro-Phenyl Moiety on Biological Activity

The 4-nitrophenyl group is a key feature of the parent compound, and its substitution pattern significantly modulates biological activity. The strong electron-withdrawing nature of the nitro group often plays a crucial role in the molecule's interaction with its biological target.

Research into related 2-anilino-4-heteroarylpyrimidine series has shown that the position and nature of substituents on the phenyl ring are critical for inhibitory potency. For instance, in a series of 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine derivatives, a nitro group at the meta-position of the phenyl ring (m-NO2) resulted in potent inhibition of cyclin-dependent kinases (CDKs), with Ki values in the low nanomolar range for CDK9, CDK1, and CDK2. acs.org This suggests that the electronic properties and spatial orientation of the nitro group are important for binding to the kinase active site.

The introduction of other substituents in place of or in addition to the nitro group has been explored to fine-tune activity. For example, replacing the nitro group with other electron-withdrawing groups like a sulfonamide (SO2NH2) can also lead to potent inhibitory activity. acs.org The specific placement of these groups (ortho, meta, or para) on the phenyl ring dramatically affects the compound's potency and selectivity profile, highlighting the sensitivity of the target protein to the electronic and steric features of this moiety.

A study on a series of 5-aryl-2,4-diaminopyrimidine compounds as IRAK4 inhibitors also underscores the importance of the aryl group at the 5-position of the pyrimidine (B1678525) ring. While this study did not specifically use a nitrophenyl group, it demonstrated that variations in the substituents on this aryl ring led to significant changes in potency and selectivity. nih.gov This reinforces the general principle that the nature of the substituent on the phenyl ring directly influences the biological activity of 5-phenylpyrimidine (B189523) derivatives.

Table 1: Impact of Nitro-Phenyl Moiety Substituents on Biological Activity of Related 2-Anilino-4-(thiazol-5-yl)pyrimidines

| Compound ID | Phenyl Ring Substituent | CDK9 Ki (nM) | CDK1 Ki (nM) | CDK2 Ki (nM) | HCT-116 GI50 (nM) |

| Ia | m-NO2 | 1 | 2 | 6 | 90 |

| 12a | m-NO2 (with C5-CN) | 1 | 2 | 4 | 40 |

| 12e | m-SO2NH2 (with C5-F) | 3 | 7 | 4 | <10 |

Data sourced from a study on 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine derivatives, which are structurally related to 5-(4-Nitro-phenyl)-pyrimidin-2-ylamine. acs.org

Influence of Modifications at the Pyrimidine Amino Group on Potency

The 2-amino group of the pyrimidine ring is a critical site for interaction with biological targets, often forming key hydrogen bonds within the active site of enzymes like kinases. Modifications at this position can therefore have a profound impact on the compound's potency.

SAR studies on various aminopyrimidine series consistently show that the primary amino group is often essential for activity. In many kinase inhibitors, this group acts as a hydrogen bond donor, interacting with the hinge region of the kinase. Altering this group, for example, by N-methylation or acylation, can lead to a significant loss of activity.

However, in some cases, specific substitutions on the amino group can enhance potency or selectivity. For instance, in a series of 2-amino-4,6-diarylpyrimidine-5-carbonitriles, the introduction of a methyl group at the exocyclic amino group was found to be a prominent factor for achieving high selectivity for the A1 adenosine (B11128) receptor. nih.gov This suggests that while the amino group itself is important, its substitution can modulate the binding affinity and selectivity profile of the compound.

Furthermore, replacing the amino group with other functionalities can drastically alter the biological profile. For example, in a study of 2,4,5-trisubstituted pyrimidines as CDK9 inhibitors, the nature of the substituent at the 2-position was a key determinant of activity and selectivity. researchgate.net

Role of the Pyrimidine Ring Core in Target Recognition and Efficacy

The pyrimidine ring serves as a central scaffold, correctly orienting the key pharmacophoric groups—the 4-nitrophenyl moiety and the 2-amino group—for optimal interaction with the biological target. The nitrogen atoms at positions 1 and 3 of the pyrimidine ring are crucial for its electronic properties and ability to participate in hydrogen bonding.

The substitution pattern on the pyrimidine ring itself, particularly at the C5 position, has been shown to be a major determinant of biological activity and selectivity. In the context of 2-anilino-4-heteroarylpyrimidines, substitution at the C5 position of the pyrimidine core was found to be critical for modulating CDK9 potency and selectivity. acs.org For example, introducing a cyano (-CN) or a fluoro (-F) group at the C5 position of a 2-(m-nitrophenylamino)pyrimidine derivative maintained or even enhanced the potent inhibition of CDKs. acs.org Conversely, introducing a hydroxyl (-OH) group at the C5 position led to a dramatic loss of inhibitory activity, with a more than 150-fold decrease in CDK9 inhibition. acs.org This highlights the sensitivity of the target's active site to the steric and electronic nature of the C5 substituent.

These findings indicate that the C5 position of the pyrimidine ring is a key site for optimization to improve the therapeutic index of these compounds by enhancing target-specific interactions and reducing off-target effects. The ability to fine-tune activity through modifications at this position makes it a focal point in the rational design of new analogs.

Development of SAR Models for Guiding Rational Design of New Analogs

To streamline the drug discovery process and predict the activity of novel analogs, quantitative structure-activity relationship (QSAR) models are often developed. These computational models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

For pyrimidine derivatives, various QSAR studies have been conducted to identify the key physicochemical properties that govern their biological effects. nih.gov These models often utilize descriptors related to the electronic, steric, and hydrophobic properties of the molecules. For example, a QSAR study on a series of furopyrimidine and thienopyrimidine derivatives as VEGFR-2 inhibitors demonstrated the utility of multiple linear regression (MLR) and artificial neural network (ANN) models in predicting anticancer activity. nih.gov The R² values for these models were high, indicating a good correlation between the selected descriptors and the observed biological activity. nih.gov

The development of robust QSAR models for this compound derivatives would involve synthesizing a diverse library of analogs and evaluating their biological activity. The resulting data would then be used to build and validate predictive models. Such models can provide valuable guidance for the rational design of new analogs with improved potency and selectivity, thereby accelerating the identification of lead compounds for further development. These models can help prioritize which novel compounds to synthesize, saving time and resources in the drug discovery pipeline.

Medicinal Chemistry and Drug Design Principles Applied to 5 4 Nitro Phenyl Pyrimidin 2 Ylamine

Lead Identification and Optimization Strategies Based on 5-(4-Nitro-phenyl)-pyrimidin-2-ylamine

The discovery of a new drug candidate often begins with the identification of a "hit" or "lead" compound that shows a desired biological activity. For a molecule like this compound, its journey from a potential hit to a viable lead compound would involve several stages of evaluation and optimization.

Lead Identification: The 2-aminopyrimidine (B69317) core is a well-established pharmacophore found in numerous FDA-approved kinase inhibitors. mdpi.com A compound like this compound could be identified through high-throughput screening (HTS) of a chemical library against a specific biological target, such as a protein kinase implicated in a disease like cancer. nih.govresearchgate.net Its structural similarity to ATP makes it a prime candidate for binding to kinase active sites. rsc.orgmdpi.com

Lead Optimization: Once identified as a hit, this compound would undergo lead optimization to improve its potency, selectivity, and pharmacokinetic properties. This process is guided by Structure-Activity Relationship (SAR) studies, where systematic modifications are made to the molecule and the effects on its biological activity are measured.

Key areas for modification on the this compound scaffold include:

The 4-Nitrophenyl Group: The nitro group (-NO2) is a strong electron-withdrawing group. While it might contribute to initial binding, it is often considered a structural alert or a metabolically labile group in drug discovery. Optimization strategies would likely explore its replacement. For instance, the nitro group could be reduced to an amino group (-NH2), which could then be further functionalized to explore new interactions with the target protein. Alternatively, it could be replaced with other electron-withdrawing groups like cyano (-CN) or trifluoromethyl (-CF3), or with halogens (e.g., -F, -Cl, -Br) to modulate electronic properties and lipophilicity. nih.govresearchgate.net

The Pyrimidine (B1678525) Core: Substitutions on the pyrimidine ring itself can significantly impact activity. For example, adding a methyl group at the 5-position of the pyrimidine in a similar series was shown to increase potency by approximately two-fold. acs.org

The 2-Amino Group: The primary amino group (-NH2) is crucial for forming key hydrogen bonds with the kinase hinge region. While often retained, it can be substituted with small alkyl groups (e.g., methylamino) or form part of a larger substituent designed to reach into adjacent pockets of the binding site.

An initial SAR study might involve synthesizing and testing a series of analogs, as illustrated in the table below, to understand the effect of substituents on the phenyl ring.

This systematic approach allows medicinal chemists to build a comprehensive understanding of the SAR, guiding the design of more effective and drug-like molecules. researchgate.net

Scaffold Hopping and Bioisosteric Replacements for Enhanced Biological Profiles

To overcome limitations of a lead compound, such as poor pharmacokinetic properties or to explore novel chemical space for intellectual property purposes, medicinal chemists employ strategies like scaffold hopping and bioisosteric replacement. nih.govuniroma1.it

Scaffold Hopping: This strategy involves replacing the central molecular core (the scaffold) with a chemically different one while retaining the essential three-dimensional arrangement of key functional groups responsible for biological activity. uniroma1.itresearchgate.net For this compound, the pyrimidine scaffold could be "hopped" to other heterocyclic systems known to act as ATP mimetics. rsc.org

Quinazoline: Quinazoline-based inhibitors, such as Gefitinib and Erlotinib, are highly successful clinically. researchgate.netmdpi.com A hop to this scaffold would significantly change the molecule's properties while maintaining the potential for kinase hinge binding.

Thieno[2,3-d]pyrimidines: This fused ring system offers a different shape and electronic distribution, providing another avenue to explore novel interactions within the target's binding site. amanote.com

Bioisosteric Replacements: Bioisosterism involves substituting an atom or a group of atoms in a molecule with another that has similar physical or chemical properties, leading to a compound with similar biological activity. researchgate.netresearchgate.net This is a more subtle modification than scaffold hopping.

Nitro Group Replacements: As mentioned, the nitro group is a common target for bioisosteric replacement. Classical bioisosteres for the nitro group include the cyano (-CN), trifluoromethyl (-CF3), and sulfone (-SO2R) groups. These can mimic the electron-withdrawing nature and size of the nitro group while potentially improving the metabolic profile.

Phenyl Ring Replacements: The entire 4-nitrophenyl moiety could be replaced by other aromatic or heteroaromatic rings, such as pyridine (B92270), thiophene, or pyrazole. nih.gov This can be used to fine-tune binding interactions, improve solubility, and alter metabolic pathways. For example, replacing a phenyl ring with a pyridine ring introduces a nitrogen atom that can act as a hydrogen bond acceptor, potentially forming new, beneficial interactions with the protein target.

Amine Group Replacements: While the 2-amino group is often critical, its properties can be modulated. For instance, in some contexts, a hydroxyl group (-OH) or a methylamino group (-NHCH3) can serve as a bioisostere.

The table below illustrates potential bioisosteric replacements for different parts of the lead molecule.

Strategies for Improving Selectivity and Potency of this compound Analogs

Improving the potency (the concentration required to produce an effect) and selectivity (the ability to target a specific protein over others) are primary goals of lead optimization. capes.gov.br Given that the human kinome has over 500 members, achieving selectivity is crucial to minimize off-target effects. nih.gov

Strategies for Enhancing Potency: Potency can be increased by designing analogs that form stronger or additional interactions with the target protein.

Exploiting Additional Hydrogen Bonds: Modifications can be made to introduce new hydrogen bond donors or acceptors that can interact with specific amino acid residues in the active site. For example, converting the nitro group to an amino group and then acylating it could introduce a new hydrogen bond donor/acceptor pair.

Increasing Hydrophobic Interactions: Adding lipophilic groups (e.g., tert-butyl, trifluoromethyl) to the phenyl ring can enhance binding if there is a corresponding hydrophobic pocket in the target protein. nih.gov This was demonstrated in a series of triazolopyrimidine inhibitors where a para-tert-butyl-phenyl group was among the most potent analogs. nih.gov

Strategies for Enhancing Selectivity: Selectivity is often achieved by exploiting differences in the amino acid sequences of the ATP-binding sites of different kinases. unimi.it

Targeting the "Gatekeeper" Residue: Kinases have a "gatekeeper" residue that controls access to a hydrophobic pocket deep within the active site. The size of this residue varies between kinases. Designing molecules with substituents that can only be accommodated by a small gatekeeper (like glycine (B1666218) or threonine) but not a large one (like phenylalanine or methionine) is a common strategy to achieve selectivity.

Exploiting the Solvent-Exposed Region: The area around the entrance to the ATP-binding site is often less conserved. Attaching larger, flexible, or polar side chains to the pyrimidine scaffold can create interactions with this outer region, leading to improved selectivity. nih.govnih.gov For example, adding a substituted morpholine (B109124) moiety has been used to achieve selectivity for mTOR kinase over the closely related PI3K. unimi.it

The following table presents hypothetical data illustrating how modifications could impact potency and selectivity against two kinases.

Design of Prodrugs Based on the this compound Structure (Excluding Dosage)

A prodrug is an inactive or less active molecule that is metabolically converted in the body into the active drug. nih.gov Prodrug strategies are often employed to overcome issues with the parent drug, such as poor solubility, low membrane permeability, or rapid metabolism.

For this compound, the 2-amino group and the 4-nitro group are potential handles for prodrug design.

Modifying the 2-Amino Group: The primary amine is an excellent site for creating prodrugs. researchgate.net

Amino Acid Conjugates: Attaching an amino acid or a dipeptide to the 2-amino group can create a substrate for peptide transporters like PEPT1, which are highly expressed in the intestine. nih.gov This can significantly enhance oral absorption. The amide bond would then be cleaved by peptidases in the body to release the active aminopyrimidine drug.

Phosphate Prodrugs: A phosphoramidate (B1195095) prodrug could be formed on the amino group. This would increase water solubility and could be designed to be cleaved by phosphatases to release the parent drug.

Modifying the 4-Nitro Group: The nitro group can be used as a trigger for bioreductive activation. In the low-oxygen (hypoxic) environments characteristic of solid tumors, nitroreductase enzymes can reduce the nitro group to a hydroxylamine (B1172632) or an amine. mdpi.com This reduction can be designed to trigger the release of the active form of the drug, leading to tumor-selective activation. This approach, however, turns the prodrug strategy into a key part of the drug's mechanism of action.

Acyloxymethyl or Alkoxycarbonyl Derivatives: Another approach involves creating N-acyloxymethyl or N-alkoxycarbonyl derivatives of the 2-amino group. These are designed to be chemically or enzymatically labile, undergoing hydrolysis in vivo to release the parent amine.

The choice of prodrug moiety would depend on the specific limitation of the parent drug that needs to be addressed, whether it is solubility, permeability, or targeted delivery. acs.org

Advanced Analytical Characterization in Research for 5 4 Nitro Phenyl Pyrimidin 2 Ylamine and Its Derivatives

Spectroscopic Techniques for Structural Confirmation (e.g., NMR, IR, UV-Vis)

Spectroscopic methods are indispensable for the structural elucidation of organic molecules. By probing the interaction of molecules with electromagnetic radiation, techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provide detailed information about the compound's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is paramount for mapping the carbon-hydrogen framework of a molecule. In ¹H NMR, the chemical shift, multiplicity, and integration of signals reveal the electronic environment and connectivity of protons. For 5-(4-Nitro-phenyl)-pyrimidin-2-ylamine, specific proton signals are expected for the pyrimidine (B1678525) and phenyl rings, as well as for the amine group. For instance, the protons on the nitrophenyl ring would likely appear as two distinct doublets in the aromatic region, a characteristic pattern for para-substituted benzene (B151609) rings. The protons of the pyrimidine ring would also produce unique signals. ¹³C NMR provides complementary data, showing distinct signals for each unique carbon atom in the molecule, such as those in the pyrimidine and phenyl rings. mdpi.com

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands. Key vibrations include N-H stretching from the primary amine group, aromatic C-H stretching, C=C and C=N stretching within the aromatic and heteroaromatic rings, and strong, distinctive symmetric and asymmetric stretching vibrations for the nitro (NO₂) group. researchgate.netresearchgate.net The presence and position of these peaks help confirm the successful synthesis of the target structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy measures the electronic transitions within a molecule. The spectrum is influenced by the extent of conjugation. Compounds containing chromophores like nitro groups and aromatic systems, such as this compound, exhibit characteristic absorption maxima (λ_max). The presence of the nitrophenyl and pyrimidine systems creates an extended conjugated system, which is expected to result in absorption bands in the UV-Vis region. researchgate.netresearchgate.net The exact position of these maxima can be sensitive to the solvent and pH. researchgate.net

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Feature | Predicted Observation |

| ¹H NMR | Phenyl Protons | Two doublets in the aromatic region (approx. 7.5-8.5 ppm) |

| Pyrimidine Protons | Distinct signals in the aromatic region (approx. 8.0-9.0 ppm) | |

| Amine Protons | A broad singlet, chemical shift variable depending on solvent | |

| IR | N-H Stretch (Amine) | ~3300-3500 cm⁻¹ |

| Aromatic C-H Stretch | ~3000-3100 cm⁻¹ | |

| C=N/C=C Stretch (Rings) | ~1500-1650 cm⁻¹ | |

| N-O Stretch (Nitro) | Strong bands at ~1500-1550 cm⁻¹ (asymmetric) and ~1330-1370 cm⁻¹ (symmetric) | |

| UV-Vis | λ_max | Absorption maxima expected in the 250-400 nm range due to π → π* transitions |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is crucial for determining the molecular weight of a compound with high accuracy and for obtaining structural information from its fragmentation patterns. The molecular weight of this compound is 216.19 g/mol . molport.com

Upon ionization, typically through electron impact (EI) or electrospray ionization (ESI), the molecule can break apart into smaller, characteristic fragments. The fragmentation pattern of this compound would be influenced by its structural features. Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ (a loss of 46 mass units) and NO (a loss of 30 mass units). youtube.com The pyrimidine ring itself can undergo characteristic cleavages. sapub.orgresearchgate.net Analysis of these fragments helps to piece together the molecular structure, confirming the identity of the compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula by providing highly accurate mass measurements. mdpi.com

Table 2: Expected Mass Spectrometry Fragments for this compound

| m/z Value (Predicted) | Identity of Fragment | Description |

| 216 | [M]⁺ | Molecular Ion |

| 186 | [M - NO]⁺ | Loss of a nitric oxide radical |

| 170 | [M - NO₂]⁺ | Loss of a nitro radical |

| 142 | [C₈H₆N₂]⁺ | Fragment resulting from further decomposition |

| 77 | [C₆H₅]⁺ | Phenyl cation, a common fragment in aromatic compounds |

X-Ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous proof of a compound's structure by mapping electron density from the diffraction pattern of X-rays passing through a single crystal.

Table 3: Illustrative X-Ray Crystallography Data from a Related Pyrimidine Derivative

| Parameter | Example Value (from a related structure) | Information Provided |

| Crystal System | Monoclinic | The basic geometric shape of the unit cell |

| Space Group | P2₁/n | The symmetry elements within the unit cell researchgate.net |

| Unit Cell Dimensions | a = 12.27 Å, b = 9.43 Å, c = 12.94 Å, β = 107.9° | The size and angles of the repeating crystal lattice unit researchgate.net |

| Dihedral Angle | 84.11° (between pyrimidyl and phenyl rings) | The relative orientation of the two ring systems researchgate.net |

Chromatographic Methods for Purity Assessment and Isolation in Research Settings

Chromatographic techniques are essential for separating components of a mixture and are widely used in research to assess the purity of synthesized compounds and to isolate them from reaction byproducts and starting materials.

High-Performance Liquid Chromatography (HPLC) HPLC is a highly sensitive and quantitative method for purity analysis. A typical setup for a compound like this compound would involve a reversed-phase column (e.g., C18). The mobile phase would likely be a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, run under isocratic or gradient elution conditions. researchgate.netnih.gov A UV detector would be used for detection, as the aromatic and nitro chromophores absorb UV light strongly. researchgate.net The purity is determined by the relative area of the main peak in the chromatogram. This method can be developed to be stability-indicating, capable of separating the target compound from any potential degradants.

Thin-Layer Chromatography (TLC) TLC is a rapid, qualitative technique used to monitor the progress of a reaction and for preliminary purity checks. A small amount of the sample is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel). The plate is then developed in a chamber with a suitable mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate). The separated spots are visualized, often under UV light. The retention factor (Rf) value is characteristic for a compound in a given system and can be compared to that of a reference standard.

Table 4: Typical Chromatographic Conditions for Analysis of Aromatic Amines/Nitro Compounds

| Method | Stationary Phase | Typical Mobile Phase | Detection |

| HPLC | Reversed-Phase C18 | Acetonitrile/Water or Methanol/Water mixture (with potential modifiers like acetic acid) researchgate.net | UV Detection (e.g., at 254 nm or λ_max) |

| TLC | Silica Gel | Hexane/Ethyl Acetate or Dichloromethane/Methanol mixtures | UV Visualization (254 nm) |

Future Directions and Research Perspectives for 5 4 Nitro Phenyl Pyrimidin 2 Ylamine

Exploration of Additional Biological Targets and Therapeutic Areas

While initial studies have identified key activities for pyrimidine (B1678525) derivatives, the therapeutic landscape for compounds like 5-(4-nitro-phenyl)-pyrimidin-2-ylamine is far from fully mapped. The pyrimidine structure is a privileged scaffold, known to interact with a wide array of biological targets, suggesting its potential application across numerous diseases. nih.gov

A primary area for future investigation is the vast human kinome. Protein kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of many cancers and inflammatory diseases. nih.gov Pyrimidine-based molecules have already yielded numerous clinically approved kinase inhibitors, such as Imatinib and Gefitinib, which target kinases like Abl, KIT, and EGFR. nih.govresearchgate.net The this compound framework could be systematically modified to create libraries of analogs aimed at inhibiting understudied or novel kinases implicated in disease. For instance, selective inhibitors of Janus kinases (JAKs) or spleen tyrosine kinase (Syk) could be developed for autoimmune disorders. acs.org

Beyond oncology, neurodegenerative diseases present a significant opportunity. acs.org Conditions like Alzheimer's and Parkinson's disease involve complex pathological pathways, including aberrant protein aggregation and neuroinflammation, which may be modulated by specific kinase inhibitors or other enzyme-targeting compounds. acs.org The pyrimidine core could serve as a starting point for designing molecules that cross the blood-brain barrier and engage targets such as cyclin-dependent kinase 5 (CDK5) or Leucine-rich repeat kinase 2 (LRRK2).

Furthermore, the rising threat of antimicrobial resistance necessitates the discovery of new anti-infective agents. Pyrimidine derivatives have a documented history of antimicrobial, antifungal, and antiviral activities. nih.gov Future research can focus on screening this compound and its analogs against a broad spectrum of multidrug-resistant bacteria and viruses, potentially identifying novel mechanisms of action that disrupt microbial replication or survival.

Integration with Artificial Intelligence and Machine Learning for Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of new pyrimidine-based drugs. researchgate.netnih.govmdpi.com These computational tools can process vast and complex datasets, accelerating the traditionally slow and costly drug development process.

Generative AI models represent a particularly exciting frontier. Algorithms like deep conditional transformer neural networks can be trained on existing libraries of active pyrimidine compounds to learn the intricate relationships between chemical structure and biological function. nih.govnih.gov These models can then generate novel molecular structures, or perform "scaffold hopping," to design new derivatives of this compound that are optimized for high potency, selectivity, and favorable drug-like properties. nih.govmdpi.com

| AI/ML Application | Description | Relevance to Pyrimidine Derivatives |

| Generative Models | AI algorithms that create new data (e.g., molecular structures) based on patterns learned from existing data. | Designing novel, patentable derivatives of this compound with potentially enhanced efficacy and selectivity. nih.govnih.gov |

| Predictive Activity Screening | Using computational models to predict how strongly a compound will bind to a biological target and what its biological effect will be. | Virtually screening large libraries of pyrimidine compounds to identify the most promising candidates for synthesis, focusing on anticancer or antimicrobial targets. nih.govmdpi.com |

| ADMET Prediction | In silico tools that forecast the pharmacokinetic and toxicity properties of a molecule before it is synthesized. | Early identification and mitigation of potential drug development failures due to poor ADMET profiles, improving the success rate of pyrimidine-based drugs. news-medical.netmdpi.com |

| Target Identification | Analyzing compound structures and biological data to hypothesize and identify new protein targets for a drug. | Uncovering novel mechanisms of action and expanding the therapeutic applications for the this compound scaffold. celtarys.com |

Development of Advanced In Vitro and Ex Vivo Research Models

To bridge the gap between preclinical findings and clinical outcomes, research on this compound must move beyond traditional two-dimensional (2D) cell cultures. Advanced in vitro and ex vivo models that more accurately recapitulate human physiology are crucial for evaluating efficacy and predicting patient response.

Three-dimensional (3D) cell culture systems, such as spheroids and organoids, are at the forefront of this shift. nih.govnih.govnih.gov Unlike cells grown on a flat plastic surface, 3D models allow cells to interact with each other and the extracellular matrix, forming structures that mimic the microenvironment of a real tumor. nih.govnih.gov Patient-derived organoids (PDOs), which are grown from a patient's own tumor cells, are particularly powerful. news-medical.netmdpi.com These "mini-tumors" in a dish retain the genetic and molecular characteristics of the original cancer and have been shown to predict patient-specific responses to drugs, making them an ideal platform for testing novel pyrimidine inhibitors. news-medical.netencyclopedia.pub

Organ-on-a-chip (OoC) technology offers another layer of sophistication. nih.gov These microfluidic devices contain living human cells in a miniaturized system that simulates the architecture and function of human organs, including physiological fluid flow. nih.govnih.govnih.gov OoC platforms can be used for higher-throughput screening of compound libraries, as demonstrated in a large-scale screen of 1,537 kinase inhibitors in a 3D angiogenesis assay. nih.govnih.govnih.govnews-medical.net This technology could be used to assess the anti-angiogenic potential of this compound derivatives or to evaluate their potential toxicity on organ models like a "liver-on-a-chip." nih.gov

Ex vivo models using patient-derived xenografts (PDXs) provide a highly relevant system for drug testing. mdpi.commdpi.com In this approach, tumor tissue from a patient is implanted into an immunodeficient mouse, where it grows and retains many of the features of the original cancer. mdpi.comresearchgate.net These PDX models can be used for in vivo efficacy studies or the tumor tissue can be harvested for ex vivo experiments, providing a robust platform to test the anticancer activity of pyrimidine compounds in a system that reflects human tumor heterogeneity. mdpi.commdpi.com

Challenges and Opportunities in the Translational Research Pipeline for Pyrimidine Derivatives

The journey of a promising compound like this compound from the laboratory bench to clinical application is known as the translational research pipeline, a path filled with both significant hurdles and immense opportunities. nih.gov

Challenges: One of the most significant challenges in developing anticancer agents, including pyrimidine-based kinase inhibitors, is the emergence of drug resistance. news-medical.net Cancer cells can acquire mutations in the drug's target or activate alternative signaling pathways to bypass the inhibitor's effects. news-medical.net Another major hurdle is ensuring target selectivity. The pyrimidine scaffold is so versatile that its derivatives can interact with multiple kinases, which can lead to unwanted off-target effects and toxicity. acs.orgnih.govmdpi.com Optimizing a compound's ADMET properties is also critical; poor bioavailability, rapid metabolism, or unforeseen toxicity are common causes of clinical trial failure. nih.govmdpi.comdrugtargetreview.com

Opportunities: Despite the challenges, the opportunities are vast. The chemical versatility of the pyrimidine scaffold allows for extensive structural optimization to improve potency, selectivity, and pharmacokinetic properties. nih.govmdpi.comnih.gov This adaptability means that pyrimidine derivatives can be developed for a wide range of diseases beyond cancer, including inflammatory and neurodegenerative disorders. nih.govceltarys.com